![molecular formula C22H13ClF6N2O B2573441 4-[4-Chloro-3-(trifluoromethyl)phenyl]-5-methyl-2-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]-1H-imidazole CAS No. 2413883-13-1](/img/structure/B2573441.png)
4-[4-Chloro-3-(trifluoromethyl)phenyl]-5-methyl-2-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate” is an aryl isothiocyanate . It can be synthesized from the corresponding aniline .
Synthesis Analysis
4-Chloro-3-(trifluoromethyl)phenyl isocyanate participates in an efficient methodology for the synthesis of 5-methyl-3-aryl-2-thiooxazolidin-4-ones .
Chemical Reactions Analysis
4-Chloro-3-(trifluoromethyl)phenyl isocyanate participates in an efficient methodology for the synthesis of 5-methyl-3-aryl-2-thiooxazolidin-4-ones .
Physical And Chemical Properties Analysis
The freezing point of 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate is 308.15K . The enthalpy of vaporization at boiling point (522.65K) is 46.065kjoule/mol .
科学的研究の応用
Chemical Reactivity and Metallation
1-Methyl-2-phenylimidazole demonstrates reactivity with butyllithium, resulting in 5-lithium substituted products. Similarly, 1-methyl-2-(furyl-2)imidazole reacts under the same conditions but is metallated exclusively on the furan ring, primarily at the 3 position. Modifications in the reaction conditions, such as introducing triethylamine or using lithium 2,2,6,6-tetramethylpiperidide, lead to exclusive formation of a lithium derivative at the 5-position of the furan ring. This highlights the chemical reactivity and potential for metallation of imidazole compounds, providing insights into their chemical behavior and applications in synthetic chemistry (Stoyanov et al., 1992).
NHE-1 Inhibition for Cardioprotective Efficacy
A series of (2-aryl-5-methylimidazol-4-ylcarbonyl)guanidines, akin to the imidazole compound , were synthesized and evaluated as NHE-1 inhibitors. The structure-activity relationships were consistent with those of furan derivatives. Particularly, compounds with (2,5-disubstituted)phenyl exhibited better activities, with certain imidazole compounds showing potent cardioprotective efficacy both in vitro and in vivo, along with high NHE-1 inhibitory activities. This suggests the potential therapeutic applications of imidazole compounds in cardioprotection (Lee et al., 2009).
Anticancer Activity
Imidazole and phenyl dialkyl triazenes, similar to the specified imidazole derivative, were synthesized and tested for their anticancer activity. Active triazenes showed a broad spectrum of anti-tumor action, including activity against tumors not responsive to conventional alkylating agents. This research confirms the necessity of at least one N-methyl group for anticancer activity, suggesting the potential of imidazole derivatives in cancer therapy (Audette et al., 1973).
Synthesis of Fully Substituted Furans
Imidazo[1,5-a]pyridine carbenes, which share structural similarities with the compound , were used in a facile three-component reaction with aldehydes and DMAD or allenoates. This process led to the production of different 4-[(2-pyridyl)methyl]aminofuran derivatives, showcasing a novel approach to synthesizing fully substituted furans not easily accessible by other methods. This indicates the versatility of imidazole compounds in synthesizing complex organic molecules (Pan et al., 2010).
Corrosion Inhibition
Amino acid compounds based on imidazole derivatives were studied as inhibitors for steel corrosion in acidic solutions. These studies showed that imidazole-based compounds could serve as effective mixed-type corrosion inhibitors, highlighting their potential application in protecting metals from corrosive environments. The adsorption of these inhibitors on steel surfaces followed the Langmuir adsorption isotherm, indicating their strong and favorable interaction with the metal surfaces (Yadav et al., 2015).
Safety and Hazards
特性
IUPAC Name |
4-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-2-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClF6N2O/c1-11-19(13-5-6-16(23)15(10-13)22(27,28)29)31-20(30-11)18-8-7-17(32-18)12-3-2-4-14(9-12)21(24,25)26/h2-10H,1H3,(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLRZZMOXRTMQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)C4=CC(=C(C=C4)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClF6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-Amino-2-(2-methylphenyl)ethyl]dimethylamine dihydrochloride](/img/structure/B2573358.png)
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(4-ethoxyphenyl)prop-2-enoate](/img/structure/B2573359.png)
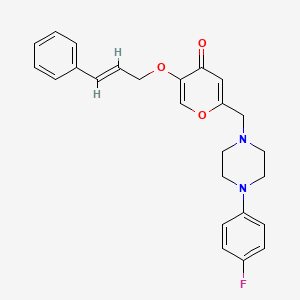

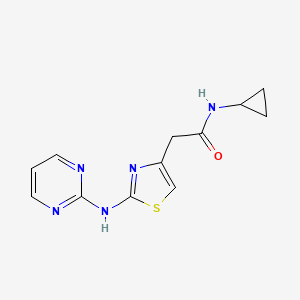
![2-(4-butoxyphenyl)-5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2573364.png)
![2-bromo-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide](/img/structure/B2573365.png)
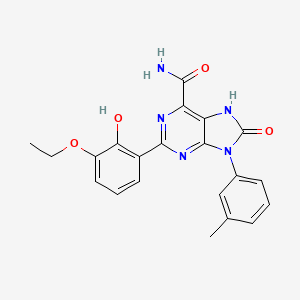
![2-(benzo[d][1,3]dioxol-5-yl)-N-(1,3-dioxoisoindolin-5-yl)acetamide](/img/structure/B2573369.png)
![N-[2-Methyl-3-(4-methylpiperazin-1-yl)propyl]-1-prop-2-ynylpiperidine-2-carboxamide](/img/structure/B2573370.png)
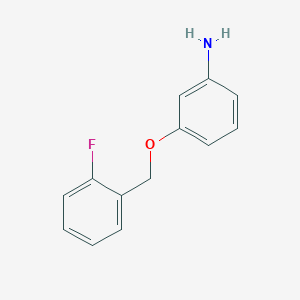
![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2573376.png)
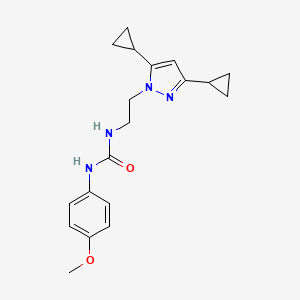
![4-{[(Tert-butoxy)carbonyl]amino}-2-hydroxybenzoic acid](/img/structure/B2573379.png)